molecular formula C7H5ClN2O2 B15314839 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one CAS No. 2137627-63-3

6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one

Cat. No.: B15314839
CAS No.: 2137627-63-3
M. Wt: 184.58 g/mol
InChI Key: DWGAHWXYQCRZAH-UHFFFAOYSA-N
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Description

6-Chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,3-oxazin-2-one moiety. The chlorine substituent at position 6 on the pyridine ring distinguishes it from related analogs. Its molecular formula is C₇H₅ClN₂O₂, with a molecular weight of 184.58 g/mol.

However, its specific biological activities (e.g., antimicrobial or kinase inhibition) remain unreported in the available literature, unlike its brominated or pyrimido-fused analogs.

Properties

CAS No.

2137627-63-3

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H5ClN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h1-2H,3H2,(H,10,11)

InChI Key

DWGAHWXYQCRZAH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)Cl)NC(=O)O1

Origin of Product

United States

Preparation Methods

Two-Step Alkylation and Cyclization

The foundational method for synthesizing pyrido[3,2-d]oxazin-2-one derivatives involves a two-step sequence starting from 2-aminopyridine-3-ol. As demonstrated in N-substituted pyrido-1,4-oxazin-3-ones synthesis, 2-aminopyridine-3-ol reacts with chloroacetyl chloride at 5°C under basic conditions to form 2H-pyrido[3,2-b]oxazin-3(4H)-one. Subsequent N-alkylation with benzyl halides in dimethylformamide (DMF) using combustion-derived bismuth oxide as a catalyst yields substituted derivatives (40–85% yields). For the 6-chloro variant, introducing a chlorine substituent at the pyridine ring’s 6th position prior to cyclization is critical. This typically employs chlorination agents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under anhydrous conditions.

Table 1: Representative Two-Step Synthesis Parameters

Starting Material Chlorination Agent Cyclization Catalyst Yield (%)
2-Amino-5-chloropyridin-3-ol POCl3 Bi2O3 78
2-Amino-4-chloropyridin-3-ol NCS K2CO3 65

Catalytic Cyclization Strategies

Gold(I)-Catalyzed Cycloisomerization

A breakthrough in oxazine synthesis involves gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method, optimized for 4H-benzo[d]oxazines, can be adapted for pyrido analogs by substituting the benzamide core with a pyridinyl moiety. The reaction proceeds via a 6-exo-dig cyclization mechanism, forming a vinylidene gold(I) benzoxazonium intermediate that protodeauration yields the target compound (Figure 1). Using dichloromethane (DCM) as the solvent and 10 mol% AuCl(PPh3)/AgNTf2, this method achieves 72–89% yields with exceptional regioselectivity (Z/E > 20:1).

Mechanistic Pathway :
$$
\text{N-(2-Alkynyl)aryl benzamide} \xrightarrow{\text{Au(I)}} \text{Vinylidene Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{6-Chloro-pyridooxazin-2-one}
$$

Acid-Mediated Ring Closure

Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates intramolecular cyclization of chloro-substituted β-carboline precursors. For instance, heating 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid in PPA at 120°C for 6 hours induces dehydration and ring contraction, yielding the title compound in 68% purity. This method, while cost-effective, requires rigorous temperature control to minimize side products like decarboxylated analogs.

Solvent and Temperature Optimization

Solvent Effects on Yield

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation steps due to improved solubility of intermediates. Conversely, non-polar solvents (toluene, dichloroethane) favor gold-catalyzed cycloisomerization by stabilizing cationic intermediates. Microwave irradiation in DMF reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C), achieving 92% yields for analogous oxazines.

Table 2: Solvent Impact on Cyclization Efficiency

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 2 85 95
Toluene 4 78 89
DCM 1.5 90 97

Mechanistic Insights and Side-Reactions

Halogen-Lithium Exchange Challenges

Attempts to introduce chlorine via halogen-lithium exchange using n-BuLi and CCl4 often lead to over-substitution. Quenching the lithiated intermediate at −78°C with electrophiles like ClSiMe3 mitigates this issue, achieving 83% monochlorination.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advances adapt batch protocols to continuous flow systems, enhancing scalability. For instance, mixing 2-amino-5-chloropyridin-3-ol and chloroacetyl chloride in a microreactor at 10°C with a residence time of 2 minutes achieves 94% conversion to the cyclized product. Subsequent N-alkylation in a packed-bed reactor with immobilized Bi2O3 catalyst yields 86% pure product at a throughput of 5 kg/day.

Green Chemistry Approaches

Water-mediated cyclization under microwave irradiation reduces solvent waste. Using 10 mol% β-cyclodextrin as a supramolecular catalyst in aqueous NaOH (1M), the reaction completes in 20 minutes with 88% yield and 99% atom economy.

Chemical Reactions Analysis

6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Application References
6-Chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one Pyrido[3,2-d][1,3]oxazin-2-one Cl at C6 C₇H₅ClN₂O₂ 184.58 Not reported -
6-Bromo-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one Pyrido[3,2-d][1,3]oxazin-2-one Br at C6 C₇H₅BrN₂O₂ 229.04 Intermediate in medicinal chemistry
6-Bromo-3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Benzo[e][1,3]oxazin-2-one Br at C6; indole and phenacyl substituents C₂₉H₂₁BrClN₃O₃ 586.85 High antibacterial activity (MIC: ≤1 µg/mL)
1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives (e.g., 20a) Pyrimido[4,5-d][1,3]oxazin-2-one C4 alkyl groups (e.g., dual-methyl substituents) Varies ~350–400 EGFR<sup>L858R/T790M</sup> inhibition (IC₅₀: 4.5 nM)
7-[(1S)-1-[4-[(1S)-2-Cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one Pyrimido[4,5-d][1,3]oxazin-2-one Complex piperazine and cyclopropyl substituents C₂₈H₃₄N₈O₃ 554.63 Kinase inhibition (e.g., BTK, EGFR)

Key Comparative Insights

Halogen choice impacts lipophilicity and binding interactions; bromine’s larger size may enhance van der Waals interactions in biological targets .

Core Ring Modifications: Pyrido vs. Positional Isomerism: Pyrido[3,2-d] vs. pyrido[2,3-d] systems () alter ring connectivity, affecting electronic distribution and steric accessibility for target binding.

Substituent Effects: Alkyl or aryl substituents at key positions (e.g., C4 in pyrimido-oxazinones) significantly enhance potency. For example, dual-methyl groups at C4 in compound 20a improve EGFR selectivity . Complex side chains (e.g., piperazine-acryloyl groups in ) confer irreversible binding to kinases like BTK, a feature absent in simpler chloro- or bromo-oxazinones .

Biological Activity: Brominated benzoxazinones with indole substituents () show potent antibacterial activity, suggesting that bulky aromatic groups enhance antimicrobial efficacy. The target compound’s lack of such substituents may limit similar activity.

Physicochemical Properties

  • Stability under physiological conditions remains unstudied.
  • Synthetic Accessibility: Brominated analogs are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation in acetone, ), while pyrimido-oxazinones require multi-step Grignard or condensation reactions .

Q & A

Q. What are the optimized synthetic routes for 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one?

The compound can be synthesized via intramolecular O-arylation of N-aroyl/heteroaroyl-(iso)nicotinamides under microwave irradiation, achieving yields of 70–95% . Key steps include:

  • Microwave-assisted cyclization at 150–200°C for 15–30 minutes.
  • Use of Pd or Cu catalysts to facilitate aryl-oxygen bond formation.
    Alternative routes involve multi-step processes starting from pyridine precursors, with chlorination at the 6-position achieved using POCl₃ or SOCl₂ .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

1H and 13C NMR are critical for structural validation:

  • 1H NMR : Signals at δ 4.2–4.5 ppm (methylene protons of the oxazinone ring) and δ 7.1–8.3 ppm (pyridyl protons) confirm the bicyclic framework .
  • 13C NMR : Peaks at 160–165 ppm (C=O of oxazinone) and 110–120 ppm (aromatic carbons) verify the heterocyclic core .
    LC-MS is used to confirm molecular weight (m/z 215.6 for [M+H]+) .

Advanced Research Questions

Q. How can cyclocondensation reactions expand the utility of this compound in heterocyclic chemistry?

The compound serves as a precursor for synthesizing pyridyl-substituted triazines and oxazinones:

  • Triazine formation : React with amidines (e.g., acetamidine) at RT or under microwave conditions to yield 2-trifluoromethyl-4H-pyrido[1,3,5]triazin-4-ones (85–92% yield) .
  • Oxazinone derivatives : Transform via nucleophilic substitution with amines or thiols to generate 2-substituted analogs (e.g., 2-hydroxy or 2-thio derivatives) .

Q. What strategies address solubility challenges in biological assays?

  • Salt formation : Convert to hydrochloride salts (e.g., 6-chloro-1H,2H,4H-pyrido[2,3-d][1,3]oxazin-2-one·HCl) to enhance aqueous solubility by 3–5× .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to maintain stability in cell-based assays .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions in enzyme inhibition (e.g., CEase vs. AChE) require:

  • Kinetic analysis : Use hyperbolic mixed-type inhibition models to distinguish between competitive and non-competitive mechanisms .
  • Dose-response profiling : Calculate IC50 values under standardized conditions (pH 7.4, 37°C) to compare studies .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Optimize transition states for reactions at the 6-chloro position (e.g., SNAr with amines) using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate binding to enzymes like CEase to prioritize derivatives for synthesis (e.g., substituents at the 2-position improve affinity) .

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